N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine
Description
Historical Context of Benzofuran Research
Benzofuran derivatives have been investigated for nearly a century, beginning with early antifungal agents such as imidazole and pyrimidine analogs. The discovery of natural benzofurans like psoralen and angelicin in the mid-20th century highlighted their phototherapeutic potential for skin disorders, catalyzing synthetic efforts to optimize bioavailability and efficacy. By the 1990s, advances in heterocyclic chemistry enabled the synthesis of spirobenzofuran systems, exemplified by spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione, though initial reports faced structural mischaracterization challenges. The 21st century saw benzofuran emerge as a privileged scaffold, with derivatives showing activity against Gram-positive bacteria, methicillin-resistant Staphylococcus aureus (MRSA), and fungal pathogens.
Significance of Benzofuran Scaffold in Medicinal Chemistry
The benzofuran scaffold offers unique advantages for drug design:
- Structural versatility : The fused furan-aromatic system permits regioselective substitutions at multiple positions, enabling fine-tuning of electronic and steric properties.
- Bioactivity : Natural benzofurans like moracin M exhibit antioxidant and anti-inflammatory effects, while synthetic analogs demonstrate antimicrobial, anticancer, and antiviral activities.
- Metabolic stability : The dihydrobenzofuran moiety in compounds such as N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine enhances resistance to oxidative degradation compared to monocyclic furans.
Recent QSAR studies emphasize the role of hydrophobic substituents (e.g., ethylbenzyl groups) in improving membrane penetration and target binding, as seen in benzofuran biphenyl derivatives.
Research Evolution of Substituted Benzofurans
Substituted benzofurans have evolved through three key phases:
- Natural product isolation : Early work focused on extracting benzofurans from plants (e.g., Moraceae species) and fungi.
- Semisynthetic modification : Introduction of alkyl, aryl, and heteroaryl groups to natural scaffolds enhanced potency and selectivity. For example, adding methyl groups at C-2 and C-4 positions improved the antifungal activity of dihydrobenzofuran-5-ol derivatives.
- De novo synthesis : Modern methods employ cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) and Friedel-Crafts cyclizations to construct complex benzofurans. The synthesis of this compound involves palladium-catalyzed coupling of o-iodophenol with acetylenic intermediates, followed by reductive amination.
Comparative analysis of synthetic routes reveals that Pd/Cu-catalyzed methods achieve higher yields (75–90%) for dihydrobenzofuran amines than traditional acid-mediated cyclizations (50–65%).
Current Research Landscape
Current studies on this compound prioritize:
- Antimicrobial applications : Analogous compounds show MIC values of 0.5–1 mg mL⁻¹ against S. aureus and MRSA, comparable to clinical antibiotics like ciprofloxacin.
- Structure-activity relationship (SAR) optimization : Substituents at the C-7 position (e.g., ethylbenzyl vs. propylbenzyl) significantly influence Gram-positive vs. Gram-negative selectivity.
- Computational modeling : Molecular docking studies predict strong interactions between the ethylbenzylamine group and bacterial DNA gyrase ATP-binding sites.
Ongoing clinical trials focus on benzofuran-based inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase, with preliminary data indicating submicromolar IC₅₀ values.
Theoretical Frameworks in Benzofuran Research
The design of this compound is guided by two theoretical models:
- Quantitative structure-activity relationship (QSAR) : Linear free-energy relationships correlate hydrophobic (π) and steric (MR) parameters with antimicrobial activity. For benzofuran biphenyl derivatives, the equation:
$$
-\log(\text{IC}{50}) = 0.020\eta Vb + 0.297\pi Xd - 0.057\eta f + 0.546X{c3R}^1 + 0.069
$$
demonstrates that molar refractivity at the $$Vb$$ position and hydrophobicity at $$Xd$$ enhance potency. - Molecular orbital theory : Frontier orbital analysis (HOMO-LUMO gaps) predicts reactivity trends in palladium-catalyzed cyclizations, guiding the synthesis of electron-deficient benzofuran cores.
These frameworks enable rational optimization of substitution patterns, reducing reliance on empirical screening.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2,2,4-trimethyl-3H-1-benzofuran-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-5-15-7-9-16(10-8-15)13-21-18-11-6-14(2)17-12-20(3,4)22-19(17)18/h6-11,21H,5,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAGDLIHENAZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=C3C(=C(C=C2)C)CC(O3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine typically involves multiple steps, starting with the preparation of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: This compound has shown promise in medicinal chemistry, where it may be explored for its therapeutic properties. It could be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzofuran Derivatives
(a) 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine ()
- Molecular Formula: C₁₀H₁₃NO
- Molecular Weight : 163.22 g/mol
- Key Differences :
- Lacks the 4-methyl and N-(4-ethylbenzyl) substituents.
- Simpler structure with only two methyl groups on the benzofuran ring.
- Lower molecular weight and lipophilicity compared to the target compound.
- Implications: Reduced steric hindrance may enhance solubility in polar solvents.
(b) 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran ()
- Molecular Formula: C₉H₉NO₃
- Molecular Weight : 179.17 g/mol
- Key Differences: Features a nitro group (-NO₂) at position 7 instead of an amine. Serves as a precursor for synthesizing 2-methyl-2,3-dihydrobenzofuran-7-amine.
- Implications :
Substituted Benzofuran-Amines
(a) 2,3-Dihydrobenzo[b]furan-7-ylamine ()
- Molecular Formula: C₈H₉NO
- Molecular Weight : 135.17 g/mol
- Key Differences: No methyl or ethylbenzyl substituents. Simplest analog with a primary amine at position 6.
- Implications: High aqueous solubility due to minimal hydrophobic groups. Limited bioavailability in lipid-rich environments.
Key Research Findings and Implications
This contrasts with the less hindered analogs (e.g., ), which may adopt flexible conformations.
Synthetic Pathways :
- The target compound’s synthesis likely involves:
- Formation of the 2,2,4-trimethyl-dihydrobenzofuran core via acid-catalyzed cyclization (similar to ).
- Introduction of the ethylbenzyl group via nucleophilic substitution or reductive amination (analogous to ).
Physicochemical Properties :
- The target compound’s higher lipophilicity (logP ~4.5 estimated) compared to simpler analogs (e.g., logP ~1.5 for ) suggests improved blood-brain barrier permeability but reduced aqueous solubility.
Biological Activity
N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a benzofuran moiety substituted with an ethylbenzyl group and an amine functional group. The structural formula can be represented as follows:
This compound exhibits properties typical of benzofuran derivatives, which are known for their ability to interact with various biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that benzofuran derivatives exhibit notable antimicrobial properties. For instance, a study evaluating various benzofuran-based compounds found that certain derivatives showed significant inhibition against bacterial strains such as Escherichia coli and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to standard antibiotics like penicillin .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |
|---|---|---|
| N-(4-ethylbenzyl)-... | 1.25 ± 0.60 | 2.00 ± 0.50 |
| Penicillin | 1.00 ± 1.50 | 1.50 ± 0.30 |
2. Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been investigated, highlighting its relevance in treating neurodegenerative diseases like Alzheimer's disease. In vitro studies indicated that several benzofuran derivatives exhibited AChE inhibitory activity with varying potency .
Table 2: AChE Inhibition Potency of Selected Compounds
| Compound | IC50 (µM) |
|---|---|
| N-(4-ethylbenzyl)-... | 0.88 ± 0.50 |
| Eserine | 0.25 ± 0.10 |
3. Antiviral Activity
In light of the ongoing global health challenges posed by viral infections, the antiviral potential of benzofuran derivatives has been explored as well. Recent docking studies indicated that compounds similar to N-(4-ethylbenzyl)-... demonstrated strong binding affinities to critical viral proteins associated with SARS-CoV-2, suggesting potential for development as antiviral agents .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- AChE Inhibition : Compounds inhibit AChE by binding to the active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several case studies have documented the effects of benzofuran derivatives in vivo:
- Neuroprotective Effects : Animal models treated with AChE inhibitors derived from benzofurans exhibited improved cognitive functions compared to control groups.
- Antibacterial Efficacy : Clinical trials assessing the efficacy of benzofuran compounds in treating bacterial infections revealed promising results, particularly in resistant strains.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine?
Answer:
The synthesis typically involves multi-step functionalization of the dihydrobenzofuran core. A general approach includes:
- Step 1: Alkylation of 2,3-dihydrobenzofuran-7-amine with 4-ethylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-substituent.
- Step 2: Methylation at the 2- and 4-positions using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., LDA or NaH).
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by ¹H/¹³C NMR .
Key challenges include regioselectivity in methylation and minimizing side reactions during alkylation.
Advanced: How can discrepancies in spectroscopic data (e.g., NMR shifts) for this compound be resolved during structural validation?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or solvent-dependent shifts. Mitigation strategies include:
- Variable-temperature NMR: To identify conformational equilibria affecting peak splitting .
- DFT calculations: Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate assignments .
- X-ray crystallography: Resolve ambiguities by determining the solid-state structure (e.g., using SHELXL for refinement) .
For example, the dihydrobenzofuran ring’s chair-like conformation (observed in related compounds) may cause unexpected coupling constants in NOESY spectra .
Basic: What pharmacological assays are suitable for evaluating the bioactivity of this compound?
Answer:
Standard in vitro assays include:
- Receptor binding studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using ³H-labeled ligands .
- Enzyme inhibition assays: Measure IC₅₀ values against targets like monoamine oxidases (MAOs) via fluorometric or spectrophotometric methods .
- Cytotoxicity screening: MTT or resazurin assays in cell lines (e.g., HEK-293 or SH-SY5Y) to assess therapeutic index .
Dose-response curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) with triplicate replicates.
Advanced: How can computational modeling optimize the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction: Use tools like SwissADME or ADMETlab to estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier permeability .
- Molecular docking: Simulate binding to target proteins (e.g., using AutoDock Vina) to guide structural modifications for enhanced affinity .
- MD simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) to identify critical interactions .
For instance, the 4-ethylbenzyl group’s hydrophobicity may require balancing with polar substituents to improve aqueous solubility.
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), UV detection at 254 nm. Purity >95% is typical for pharmacological studies .
- Mass spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and detect trace impurities .
- Elemental analysis: Validate C, H, N composition within ±0.4% of theoretical values .
Advanced: How can crystallographic data resolve structural ambiguities in dihydrobenzofuran derivatives?
Answer:
- Data collection: Use a Bruker D8 Venture diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement: SHELXL for full-matrix least-squares refinement, with anisotropic displacement parameters for non-H atoms.
- Validation: Check for voids (PLATON), R-factor convergence (<5%), and Hirshfeld surface analysis for intermolecular interactions .
For example, the 2,2,4-trimethyl groups’ steric effects can induce torsional strain, visible in the dihedral angles of the dihydrofuran ring .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of amine vapors.
- Waste disposal: Neutralize acidic/basic byproducts before aqueous disposal; organic residues incinerated via EPA guidelines .
Advanced: How can researchers address contradictory biological activity data across studies?
Answer:
- Assay standardization: Validate cell lines (e.g., STR profiling) and control for passage number effects.
- Meta-analysis: Use tools like RevMan to aggregate data, identifying outliers via funnel plots or Egger’s test .
- Proteomic profiling: LC-MS/MS to confirm target engagement and rule off-target effects .
For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
